![molecular formula C12H13ClF3N3O B2614974 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide CAS No. 2061248-92-6](/img/structure/B2614974.png)
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis pathway for “N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide” involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with N-methylpiperidine-3-carboxylic acid followed by N-methylation of the resulting carboxamide .Applications De Recherche Scientifique
Glycine Transporter Inhibition
Compounds structurally related to N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide have been studied for their potential as glycine transporter 1 inhibitors. These inhibitors are of interest due to their implications in central nervous system disorders. For instance, Yamamoto et al. (2016) explored the identification of a potent and orally available GlyT1 inhibitor, emphasizing the importance of optimizing drug-likeness guidelines for central nervous system applications (Yamamoto et al., 2016).
Antagonistic Activities on CB1 Cannabinoid Receptor
The molecule shares similarity with antagonists targeting the CB1 cannabinoid receptor, indicative of potential therapeutic applications in managing conditions like obesity, addiction, and pain. Research by Shim et al. (2002) into the molecular interaction of a structurally related antagonist highlights the critical role of specific molecular conformations for receptor binding and antagonist activity (Shim et al., 2002).
Rho Kinase Inhibition for CNS Disorders
Another area of application is in the synthesis of novel Rho kinase inhibitors, where related structures are under investigation for treating central nervous system disorders. A scalable and facile synthetic process has been developed for derivatives showing promise as Rho kinase inhibitors, underscoring their potential in medical therapy (Wei et al., 2016) (Wei et al., 2016).
Inhibition of Soluble Epoxide Hydrolase
Compounds in this chemical space have also been identified as inhibitors of soluble epoxide hydrolase, contributing to research in cardiovascular diseases and inflammation. For example, Thalji et al. (2013) discussed the discovery of piperidine-4-carboxamide derivatives as soluble epoxide hydrolase inhibitors, demonstrating their utility in disease models through robust serum biomarker effects (Thalji et al., 2013).
Anticancer and Antibacterial Applications
Further, related structures have been evaluated for their antibacterial and anticancer properties, indicating a wide spectrum of potential therapeutic applications. Bondock et al. (2015) explored the synthesis, antibacterial, and anticancer evaluation of new 2-chloro-3-hetarylquinolines, demonstrating significant activity against various bacterial strains and tumor cell lines (Bondock & Gieman, 2015).
Propriétés
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-9-6-8(12(14,15)16)7-17-10(9)18-11(20)19-4-2-1-3-5-19/h6-7H,1-5H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLLBDJTFUDALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

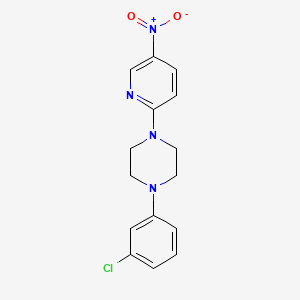
![(Z)-1-benzyl-3-(((4-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2614893.png)
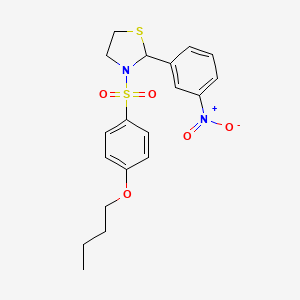


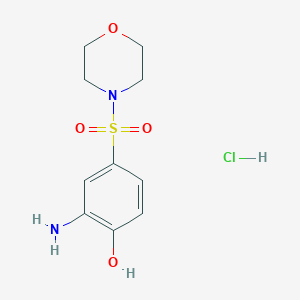
![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)
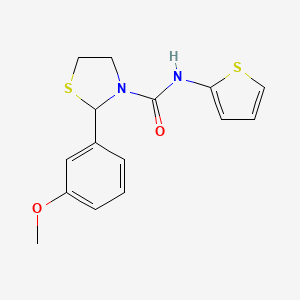
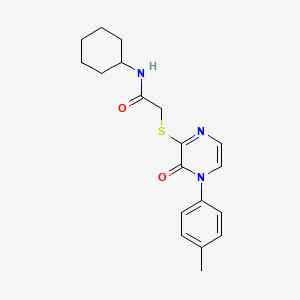
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)
![(2-(2-chlorophenyl)-4-((3-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2614909.png)
![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)
![N-methyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2614913.png)